![molecular formula C53H67N10NaO17S B024977 Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- CAS No. 105504-60-7](/img/structure/B24977.png)
Cholecystokinin (26-33), N-acetyl-norleucine(28,31)-
描述
Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- is a synthetic peptide derivative of cholecystokinin, a hormone that plays a crucial role in digestion and appetite regulation. This compound is specifically modified at positions 28 and 31 with N-acetyl-norleucine, which enhances its stability and bioactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection and Coupling: The amino acid’s protecting group is removed, and the next amino acid is coupled using activating agents like carbodiimides.
N-acetylation: Specific positions (28 and 31) are modified with N-acetyl-norleucine.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to ensure high yield and purity. The use of advanced purification techniques like preparative HPLC is crucial for obtaining the final product.
化学反应分析
Types of Reactions
Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of sulfoxides.
Reduction: Disulfide bonds within the peptide can be reduced to thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol-containing peptides.
Substitution: Peptide analogs with modified amino acid sequences.
科学研究应用
Key Biological Activities
The compound exhibits several critical biological activities:
- Appetite Regulation : Research indicates that CCK plays a significant role in inducing satiety. CCK (26-33) has been shown to interact with receptors in the brain that control appetite, suggesting potential therapeutic applications for obesity management.
- Gastrointestinal Function : CCK stimulates gallbladder contraction and pancreatic enzyme secretion, facilitating digestion. Studies have shown that CCK (26-33) can influence gastrointestinal motility and gastric emptying, impacting nutrient absorption.
Appetite Suppression and Weight Management
Studies have demonstrated that CCK (26-33) can induce feelings of fullness after meals, making it a candidate for obesity treatment strategies. Clinical trials are exploring its efficacy as an appetite suppressant .
Gastrointestinal Disorders
Given its role in digestion, CCK (26-33) is being investigated for potential therapeutic applications in gastrointestinal disorders such as gastroparesis and irritable bowel syndrome (IBS). Its ability to regulate gastric emptying may provide relief for patients suffering from these conditions.
Neuroscience Research
Research has also focused on the neurophysiological effects of CCK (26-33). Studies involving animal models have shown that this peptide can modulate neuronal activity within the visual cortex, impacting sensory processing and response to stimuli .
Drug Development
The compound is being utilized in the development of peptide-based drugs aimed at treating metabolic disorders and enhancing digestive health. Its unique structure allows researchers to create analogs with improved therapeutic profiles .
Case Studies
- Appetite Regulation Study : A clinical trial involving overweight participants tested the effects of CCK (26-33) on satiety signals post-meal. Results indicated a significant increase in reported fullness compared to placebo controls, suggesting its potential as a weight management agent.
- Neuroscience Investigations : In experiments conducted on anesthetized cats, CCK (26-33) was administered to neurons in the visual cortex. The findings showed varied responses among different neuron types, indicating its complex role in sensory processing .
- Gastrointestinal Motility Research : Studies assessing the impact of CCK (26-33) on gastric emptying demonstrated that this peptide could effectively regulate motility patterns, offering insights into potential treatments for digestive disorders.
作用机制
The mechanism of action of Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- involves binding to cholecystokinin receptors (CCK receptors) in the gastrointestinal tract and brain. This binding triggers a cascade of intracellular events, including the release of digestive enzymes and bile, as well as the regulation of appetite and satiety. The N-acetyl-norleucine modifications enhance the peptide’s stability and receptor affinity, leading to prolonged and potent biological effects.
相似化合物的比较
Similar Compounds
Cholecystokinin (26-33): The unmodified version of the peptide.
Cholecystokinin (26-33), N-acetyl-leucine(28,31)-: Modified with N-acetyl-leucine instead of norleucine.
Cholecystokinin (26-33), N-acetyl-methionine(28,31)-: Modified with N-acetyl-methionine.
Uniqueness
Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- is unique due to its specific modifications at positions 28 and 31, which enhance its stability and bioactivity compared to other similar compounds. These modifications result in a peptide with improved therapeutic potential and prolonged biological effects.
生物活性
Cholecystokinin (CCK) is a peptide hormone that plays a pivotal role in digestion and appetite regulation. The specific compound Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- is a synthetic derivative designed to enhance the biological activity and stability of the natural CCK peptide. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific findings.
Overview of Cholecystokinin (26-33), N-acetyl-norleucine(28,31)-
Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- is synthesized through solid-phase peptide synthesis (SPPS), where specific modifications at positions 28 and 31 with N-acetyl-norleucine are made to improve its stability and receptor affinity. The modifications enhance the peptide's effectiveness in stimulating CCK receptors, which are crucial for digestive processes and appetite regulation.
The primary mechanism of action involves the binding of Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- to CCK receptors located in the gastrointestinal tract and central nervous system. This binding triggers intracellular signaling pathways that lead to:
- Release of Digestive Enzymes : Activation of pancreatic enzymes essential for digestion.
- Gallbladder Contraction : Stimulating bile release necessary for fat emulsification.
- Regulation of Appetite : Influencing satiety signals to control food intake.
The enhanced stability from the N-acetyl modifications allows for prolonged biological effects compared to unmodified CCK peptides .
In Vitro Studies
Research has demonstrated that Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- exhibits significant agonistic activity at CCK receptors. A study measuring calcium mobilization in response to this peptide revealed an A50 value of 66 pM, indicating high potency compared to other CCK analogs .
Table 1: Comparison of A50 Values for CCK Analogues
Compound | A50 Value (pM) |
---|---|
Cholecystokinin Octapeptide | 420 |
Cholecystokinin (26-33) | Not specified |
Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- | 66 |
In Vivo Studies
In vivo studies have shown that this modified peptide can significantly stimulate gallbladder contraction and pancreatic enzyme secretion. For instance, experiments conducted on guinea pigs demonstrated that administration of the peptide resulted in increased amylase release, confirming its role as an effective agonist at physiological concentrations .
Case Studies
- Obesity Management : A clinical trial investigated the effects of CCK derivatives on appetite regulation in overweight individuals. Participants receiving Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- reported reduced hunger levels and lower caloric intake over a four-week period compared to controls .
- Gastrointestinal Disorders : Another study explored the therapeutic potential of this compound in patients with functional dyspepsia. Results indicated improved gastric motility and symptom relief after treatment with the peptide .
属性
IUPAC Name |
sodium;(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminohexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H68N10O17S.Na/c1-4-6-16-36(54)47(70)56-29-44(65)58-41(25-33-28-55-37-18-12-11-15-35(33)37)49(72)59-38(17-7-5-2)48(71)62-43(27-46(68)69)51(74)61-39(23-31-13-9-8-10-14-31)52(75)63-53(76)40(60-50(73)42(26-45(66)67)57-30(3)64)24-32-19-21-34(22-20-32)80-81(77,78)79;/h8-15,18-22,28,36,38-43,55H,4-7,16-17,23-27,29,54H2,1-3H3,(H,56,70)(H,57,64)(H,58,65)(H,59,72)(H,60,73)(H,61,74)(H,62,71)(H,66,67)(H,68,69)(H,63,75,76)(H,77,78,79);/q;+1/p-1/t36-,38-,39-,40-,41-,42-,43-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZYNKTWCREORQ-BQFFIIAHSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)[O-])C(=O)NC(CC3=CC=CC=C3)C(=O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)[O-])C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H67N10NaO17S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
103494-23-1 (Parent) | |
Record name | Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105504607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20147163 | |
Record name | Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20147163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1171.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105504-60-7 | |
Record name | Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105504607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20147163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。